molecular formula C25H24N2O2 B11469358 N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide

Cat. No.: B11469358
M. Wt: 384.5 g/mol
InChI Key: AZVRNDDTBWPMBK-UHFFFAOYSA-N
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Description

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, and is substituted with dimethyl and methyl groups, enhancing its chemical reactivity and stability.

Preparation Methods

The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. The synthetic route often includes:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions: Introduction of the dimethyl and methyl groups on the benzoxazole ring is usually done via electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the reaction of the substituted benzoxazole with 4-ethylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The compound may also participate in signaling pathways, affecting cellular processes such as gene expression and metabolism.

Comparison with Similar Compounds

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide can be compared with other benzoxazole derivatives, such as:

    5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline: Similar in structure but lacks the benzamide group, affecting its reactivity and applications.

    N-{[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-thiophenecarboxamide:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzamide group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethylbenzamide

InChI

InChI=1S/C25H24N2O2/c1-5-18-7-10-19(11-8-18)24(28)26-21-14-20(9-6-16(21)3)25-27-22-13-15(2)12-17(4)23(22)29-25/h6-14H,5H2,1-4H3,(H,26,28)

InChI Key

AZVRNDDTBWPMBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C

Origin of Product

United States

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